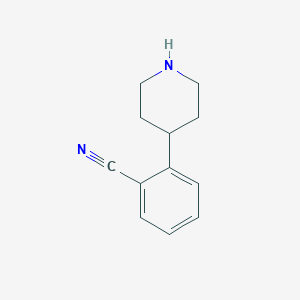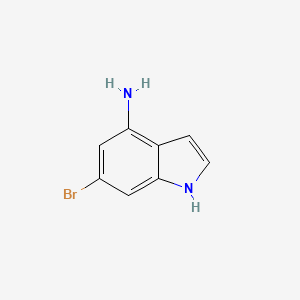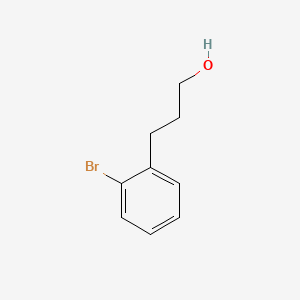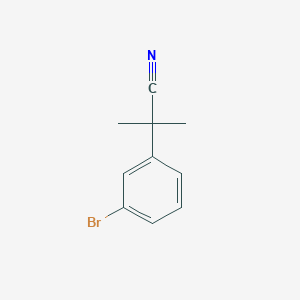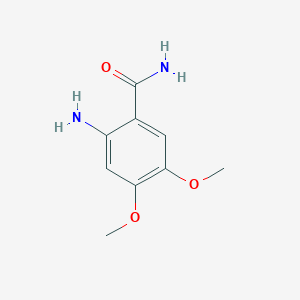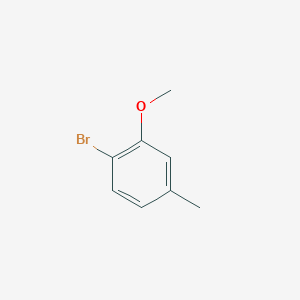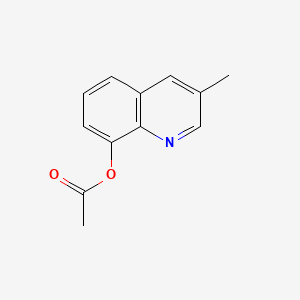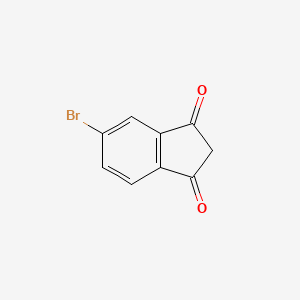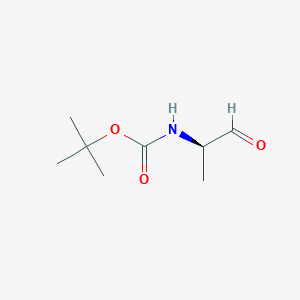
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate
Overview
Description
®-tert-Butyl (1-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can interact uniquely with biological molecules.
Mechanism of Action
Target of Action
Carbamates are often used in medicinal chemistry as peptide bond surrogates due to their chemical stability and capability to permeate cell membranes . They serve an especially important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Mode of Action
Carbamates typically work by interacting with their targets through carbamoylation, a process that involves the interchange of the alkoxy moiety in the carbamate moiety . This increases the number of functional group transformations reactions that can be executed without affecting other functional groups .
Biochemical Pathways
The specific biochemical pathways affected by carbamates can vary widely depending on the specific compound and its target. Carbamates are often involved in reactions with nucleophiles, leading to the formation of urea, carbamates, and thiocarbamates .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of carbamates can vary greatly depending on the specific compound. Carbamates are generally known for their good bioavailability due to their ability to permeate cell membranes .
Result of Action
The molecular and cellular effects of carbamates can vary widely depending on the specific compound and its target. The carbamoylation process typically results in the formation of new compounds, such as urea, carbamates, and thiocarbamates .
Action Environment
The action, efficacy, and stability of carbamates can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
®-tert-Butyl (1-oxopropan-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . Additionally, ®-tert-Butyl (1-oxopropan-2-yl)carbamate interacts with other proteins involved in cellular signaling pathways, modulating their activity and influencing various cellular processes.
Cellular Effects
The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By modulating this pathway, ®-tert-Butyl (1-oxopropan-2-yl)carbamate can influence cell growth and survival. Furthermore, it impacts gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (1-oxopropan-2-yl)carbamate exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. These interactions result in the modulation of various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-tert-Butyl (1-oxopropan-2-yl)carbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (1-oxopropan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cholinergic signaling and improve cognitive function in animal models of neurodegenerative diseases . At high doses, ®-tert-Butyl (1-oxopropan-2-yl)carbamate can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
®-tert-Butyl (1-oxopropan-2-yl)carbamate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Transport and Distribution
The transport and distribution of ®-tert-Butyl (1-oxopropan-2-yl)carbamate within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of ®-tert-Butyl (1-oxopropan-2-yl)carbamate within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (1-oxopropan-2-yl)carbamate is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. The subcellular localization of ®-tert-Butyl (1-oxopropan-2-yl)carbamate influences its ability to modulate cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-oxopropan-2-yl)carbamate typically involves the reaction of ®-2-aminopropanoic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-oxopropan-2-yl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ®-2-aminopropanoic acid and tert-butanol.
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Substitution: The carbamate group can be substituted with other nucleophiles, such as amines or alcohols, to form new carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, room temperature.
Oxidation: Potassium permanganate, acetone, room temperature.
Substitution: Amines or alcohols, triethylamine, room temperature.
Major Products Formed
Hydrolysis: ®-2-aminopropanoic acid and tert-butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: New carbamate derivatives with different substituents.
Scientific Research Applications
®-tert-Butyl (1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-oxopropan-2-yl)carbamate: The enantiomer of the compound, which has a different three-dimensional arrangement.
tert-Butyl (1-oxopropan-2-yl)carbamate: The racemic mixture containing both ® and (S) enantiomers.
tert-Butyl (1-oxopropyl)carbamate: A similar compound with a different substituent on the carbamate group.
Uniqueness
®-tert-Butyl (1-oxopropan-2-yl)carbamate is unique due to its specific chiral configuration, which allows it to interact selectively with chiral biological molecules. This selectivity is crucial in applications such as drug development, where the specific interaction with a target can lead to desired therapeutic effects with minimal side effects.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQRZPWMXXJEKU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448003 | |
| Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82353-56-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-methyl-2-oxoethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82353-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2R)-1-oxopropan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
